4-(Pyridin-3-yl)oxane-2,6-dione
Description
4-(Pyridin-3-yl)oxane-2,6-dione is a heterocyclic compound featuring an oxane-2,6-dione core substituted with a pyridin-3-yl group at the 4-position. The oxane-2,6-dione moiety (a cyclic glutaric anhydride) is a versatile scaffold in organic synthesis, often utilized in esterification and polymerization reactions .
Properties
IUPAC Name |
4-pyridin-3-yloxane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-8(5-10(13)14-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNPFSPZNGJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)oxane-2,6-dione typically involves the reaction of pyridine derivatives with oxane-2,6-dione precursors. One common method includes the cyclization of 3-pyridylacetic acid with diethyl oxalate under acidic conditions, followed by decarboxylation to yield the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(Pyridin-3-yl)oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)oxane-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Comparison with Similar Oxane-2,6-dione Derivatives
The following table summarizes key structural and functional differences between 4-(Pyridin-3-yl)oxane-2,6-dione and related compounds:
Structural and Reactivity Insights:
- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in , CF₂CF₃ in ): Increase electrophilicity of the anhydride, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Bulky Groups (e.g., isopropyl in ): Steric hindrance may reduce reaction rates but improve selectivity in multi-step syntheses.
Applications :
- The parent oxane-2,6-dione is employed in synthesizing long-chain esters with balsamic odors .
- Fluorinated derivatives () may serve in fluoropolymer precursors or agrochemicals due to their stability and hydrophobicity.
- The pyridin-3-yl variant’s aromaticity suggests utility in metal-organic frameworks (MOFs) or kinase inhibitors, though experimental confirmation is needed.
Limitations in Available Data:
- Physical properties (melting/boiling points, solubility) for most analogs are unreported in the evidence.
- Toxicological profiles are largely unstudied (e.g., highlights gaps in hazard data for related compounds).
Biological Activity
4-(Pyridin-3-yl)oxane-2,6-dione, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, which are crucial for developing new therapeutic agents.
- IUPAC Name: 4-(Pyridin-3-yl)oxane-2,6-dione
- CAS Number: 381677-91-4
- Molecular Formula: C10H7N1O2
- Molecular Weight: 175.17 g/mol
Biological Activity Overview
The biological activity of 4-(Pyridin-3-yl)oxane-2,6-dione has been explored in various studies, demonstrating its potential in different therapeutic areas:
-
Anticancer Activity
- Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated GI50 values of 0.07 μM against human KRAS mutant A549 lung cancer cells and 0.09 μM against breast cancer cell lines (MDA-MB-231) .
- The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells .
-
Antimicrobial Activity
- Preliminary studies suggest that 4-(Pyridin-3-yl)oxane-2,6-dione possesses antimicrobial properties, inhibiting the growth of specific bacterial and fungal strains . This makes it a candidate for further exploration as an antimicrobial agent.
- HSP90 Inhibition
The biological mechanisms through which 4-(Pyridin-3-yl)oxane-2,6-dione exerts its effects include:
- Inhibition of Tubulin Polymerization: Disrupts the formation of the mitotic spindle during cell division.
- Interaction with HSP90: Leads to degradation of client proteins involved in tumor growth.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
